molecular formula C3H7NO4 B8240637 Abrucomstat CAS No. 100502-66-7

Abrucomstat

Cat. No.: B8240637
CAS No.: 100502-66-7
M. Wt: 121.09 g/mol
InChI Key: PTMLFFXFTRSBJW-UHFFFAOYSA-N
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Description

Abrucomstat is an organic compound with the chemical formula HOCH₂CH₂CH₂ONO₂. It is the mono nitrate ester of 1,3-propanediol. This compound is known for its role as an inhibitor of the enzyme methyl coenzyme M reductase, which catalyzes the final step in methanogenesis. When fed to ruminants, this compound significantly reduces methane production, making it a valuable tool in efforts to mitigate greenhouse gas emissions from livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions

Abrucomstat is synthesized through the nitration of 1,3-propanediol. The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The process typically requires careful control of temperature and reaction time to ensure the selective formation of the mono nitrate ester without over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Abrucomstat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Abrucomstat has a wide range of scientific research applications, including:

Mechanism of Action

Abrucomstat exerts its effects by inhibiting the enzyme methyl coenzyme M reductase (MCR). MCR catalyzes the final step in methanogenesis, the process by which methane is produced by methanogenic archaea in the rumen. By binding to the active site of MCR, this compound prevents the formation of methane, leading to a reduction in methane emissions from ruminants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abrucomstat is unique in its specificity for methyl coenzyme M reductase, making it a highly effective and targeted methane inhibitor. Its ability to significantly reduce methane emissions without adversely affecting animal health or productivity sets it apart from other compounds .

Properties

IUPAC Name

3-hydroxypropyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMLFFXFTRSBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10760800
Record name 3-Nitroxypropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100502-66-7
Record name 3-Nitroxypropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100502-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abrucomstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100502667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitroxypropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10760800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 1-nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABRUCOMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582N19CWP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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